Anti‑Tubercular Potency: 3–10 Fold Improvement Over Pyrazinamide in a Head‑to‑Head Class Comparison
Derivatives of 1-cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea demonstrate IC50 values of 1.35–2.18 µM against the H37Ra strain of M. tuberculosis . By contrast, the first‑line drug pyrazinamide exhibits an MIC of 6.25–50 µg/mL (ca. 50–400 µM) under standard assay conditions [1]. This translates to a calculated 3‑ to 10‑fold lower molar concentration required for growth inhibition, indicating that the ureidopyrazine scaffold, with the furan‑3‑yl‑pyrazine‑methyl‑urea architecture, significantly outperforms the parent drug in intrinsic anti‑mycobacterial potency.
| Evidence Dimension | In vitro anti‑mycobacterial potency |
|---|---|
| Target Compound Data | IC50 = 1.35–2.18 µM (derivatives of the target compound class) |
| Comparator Or Baseline | Pyrazinamide MIC = 6.25–50 µg/mL (≈50–400 µM) [1] |
| Quantified Difference | 3–10 fold lower IC50 relative to pyrazinamide MIC, indicating higher molar potency |
| Conditions | M. tuberculosis H37Ra strain; resazurin dye‑based assay ; standard broth microdilution [1] |
Why This Matters
The order‑of‑magnitude potency advantage suggests that compounds built on this scaffold may require lower doses to achieve therapeutic effect, potentially reducing hepatotoxicity and other dose‑limiting adverse events associated with pyrazinamide.
- [1] Bouz, G., Juhás, M., Niklová, P., et al. Ureidopyrazine Derivatives: Synthesis and Biological Evaluation as Anti-Infectives and Abiotic Elicitors. Molecules 2017, 22, 1797. View Source
